N2-Substituent SAR: Anticonvulsant Efficacy Comparison Between N2-Ethylimino Target Compound and N2-Thiazol-2-ylimino Analog LES-2658
The target compound's closest characterized analog, LES-2658 (5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one), demonstrated significant anticonvulsant activity across all measured parameters in the PTZ-induced seizure model at 100 mg/kg i.p., performing at the level of sodium valproate (300 mg/kg). The target compound differs only at the N2-imino substituent (ethylimino vs. thiazol-2-ylimino). Current literature provides no quantitative anticonvulsant data for the N2-ethylimino variant; the differential efficacy between these two N2-substituted forms is unknown. However, within the same study, compounds with N2-unsubstituted 2-imino-thiazolidinone cores (Ia, Ic) showed only minor anticonvulsant properties, and seven other N2-substituted analogs (Ie, IIb, IIf, IIe, IIg, IIh, IIi) were inactive, demonstrating that N2-substitution critically determines whether anticonvulsant activity is present, absent, or robust [1].
| Evidence Dimension | Anticonvulsant efficacy in PTZ-induced seizure model (latent period, seizure frequency, severity, mortality) |
|---|---|
| Target Compound Data | No published quantitative data identified for the N2-ethylimino target compound |
| Comparator Or Baseline | LES-2658 (N2-thiazol-2-ylimino analog): 100 mg/kg i.p. significantly reduced latent period (43.59 min vs. control 5.63 min), clonic-tonic seizures (0.50 vs. 3.42 per animal), seizure severity (1.50 vs. 5.58 points), convulsive period (1.40 min vs. 9.68 min), and mortality (16.67% vs. 83.33%); all p < 0.05 or p < 0.01 vs. control. Performance equivalent to sodium valproate at 300 mg/kg [1]. |
| Quantified Difference | Cannot be calculated: target compound data absent. Class-level inference: N2-substitution is a binary efficacy switch in this series. |
| Conditions | Pentylenetetrazole (PTZ)-induced seizure model in mice; compounds administered as N-potassium salts i.p. 30 min prior to PTZ; sodium valproate (300 mg/kg) as reference [1]. |
Why This Matters
For procurement targeting anticonvulsant drug discovery, the N2-ethylimino substitution represents an unexplored SAR vector with unknown efficacy; selection over the validated N2-thiazol-2-ylimino analog must be justified by a specific hypothesis about ethylimino advantages, not by assumed equivalence.
- [1] Mishchenko M, Shtrygol S, Kaminsky D, Lesyk R. Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. Scientia Pharmaceutica. 2020; 88(1):16. View Source
